[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride
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Overview
Description
“[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results . For accurate molecular structure, it’s recommended to refer to scientific databases or resources that provide detailed molecular structure information.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results . For detailed information on its chemical reactions, it’s recommended to refer to scientific literature or databases.Scientific Research Applications
- Pyrimidines have been recognized for their anti-inflammatory properties. They modulate key inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These effects contribute to tissue protection during inflammation .
- Pazopanib, a derivative of pyrimidine, is a potent multi-targeted receptor tyrosine kinase inhibitor. It blocks angiogenesis (the formation of new blood vessels) and has been investigated for its role in cancer therapy .
- Pyrimidine derivatives have been explored as kinase inhibitors. For example, 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were optimized to selectively inhibit protein kinase B (PKB) over closely related kinases like PKA .
Anti-Inflammatory Effects
Angiogenesis Inhibition
Kinase Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(cyclobutylmethoxy)pyrimidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-6-9-4-5-12-10(13-9)14-7-8-2-1-3-8;/h4-5,8H,1-3,6-7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBNMWOLDLMOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=N2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride |
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